![molecular formula C26H24N2O5 B12474265 N-(1,3-benzodioxol-5-ylmethyl)-1-[4-(benzyloxy)phenyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B12474265.png)
N-(1,3-benzodioxol-5-ylmethyl)-1-[4-(benzyloxy)phenyl]-5-oxopyrrolidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,3-benzodioxol-5-ylmethyl)-1-[4-(benzyloxy)phenyl]-5-oxopyrrolidine-3-carboxamide is an organic compound that belongs to the class of carboxamides This compound features a complex structure with multiple functional groups, including a benzodioxole ring, a benzyloxyphenyl group, and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-1-[4-(benzyloxy)phenyl]-5-oxopyrrolidine-3-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzodioxole Ring: Starting from catechol, the benzodioxole ring can be formed through a cyclization reaction with formaldehyde.
Introduction of the Benzyloxyphenyl Group: This step might involve a nucleophilic substitution reaction where a benzyloxy group is introduced to a phenyl ring.
Construction of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an amine and a carbonyl compound.
Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through an amide coupling reaction.
Industrial Production Methods
Industrial production of such complex organic compounds often involves optimization of reaction conditions to maximize yield and purity. This might include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzodioxol-5-ylmethyl)-1-[4-(benzyloxy)phenyl]-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents to the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents (R-X) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction might produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical studies.
Medicine: Investigation of its pharmacological properties for potential therapeutic uses.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-1-[4-(benzyloxy)phenyl]-5-oxopyrrolidine-3-carboxamide would depend on its specific interactions with biological targets. Typically, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The exact molecular targets and pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- N-(1,3-benzodioxol-5-ylmethyl)-1-[4-(methoxy)phenyl]-5-oxopyrrolidine-3-carboxamide
- N-(1,3-benzodioxol-5-ylmethyl)-1-[4-(ethoxy)phenyl]-5-oxopyrrolidine-3-carboxamide
Uniqueness
N-(1,3-benzodioxol-5-ylmethyl)-1-[4-(benzyloxy)phenyl]-5-oxopyrrolidine-3-carboxamide is unique due to the specific combination of functional groups and the structural complexity it presents. This uniqueness can result in distinct chemical reactivity and potential biological activity compared to similar compounds.
Properties
Molecular Formula |
C26H24N2O5 |
|---|---|
Molecular Weight |
444.5 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-5-oxo-1-(4-phenylmethoxyphenyl)pyrrolidine-3-carboxamide |
InChI |
InChI=1S/C26H24N2O5/c29-25-13-20(26(30)27-14-19-6-11-23-24(12-19)33-17-32-23)15-28(25)21-7-9-22(10-8-21)31-16-18-4-2-1-3-5-18/h1-12,20H,13-17H2,(H,27,30) |
InChI Key |
MGDZOUYYPKUFCI-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)OCC3=CC=CC=C3)C(=O)NCC4=CC5=C(C=C4)OCO5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 4-({5-[2-(3-methoxyphenyl)-2-oxoethoxy]-5-oxopentanoyl}amino)benzoate](/img/structure/B12474189.png)
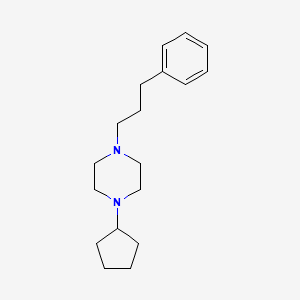
![2-{4-[7-(4-bromophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl}ethanol](/img/structure/B12474203.png)
![2-(3-nitrophenyl)-2-oxoethyl 2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)propanoate](/img/structure/B12474204.png)
![N-[3-chloro-4-(2,4-dibromophenoxy)phenyl]-2-hydroxy-3,5-diiodobenzamide](/img/structure/B12474207.png)
![2-methoxy-5-methyl-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-N-(2-phenylethyl)benzenesulfonamide](/img/structure/B12474211.png)
![3-methyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione](/img/structure/B12474213.png)
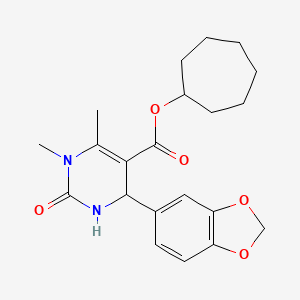
![1-(2,6-dimethylpiperidin-1-yl)-2-{[4-ethyl-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone](/img/structure/B12474219.png)

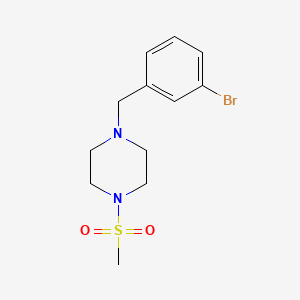
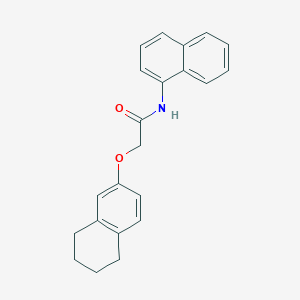
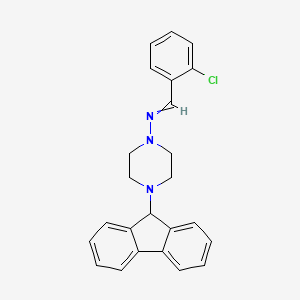
![3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-[4-(2-methylphenoxy)phenyl]benzamide](/img/structure/B12474259.png)
